BenchChemオンラインストアへようこそ!

Z-VAD-fmk

Apoptosis Caspase inhibition Cell-based assays

Z-VAD-fmk is an irreversible pan-caspase inhibitor with broad-spectrum inhibition of all initiator and effector caspases, including caspase-1, making it uniquely effective where selective inhibitors like Ac-DEVD-CHO fail. O-methylation at P1 enhances cell permeability and stability. Uniquely validated for CHO cell bioproduction—the only caspase inhibitor significantly improving batch survivability. Extensively validated in vivo with established dosing protocols. Essential for apoptosis-necroptosis switch studies with Necrostatin-1 co-treatment.

Molecular Formula C22H30FN3O7
Molecular Weight 467.5 g/mol
CAS No. 187389-52-2
Cat. No. B549507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-VAD-fmk
CAS187389-52-2
SynonymsAc-ZVAD-FMK
benzyloxycarbonylvalyl-alanyl-aspartyl fluoromethyl ketone
carbobenzoxyvalyl-alanyl-aspartyl fluoromethyl ketone
FK 009
FK-009
FK009
Z-VAD-FMK
Z-VAD.FMK
Z-Val-Ala-Asp-fluoromethylketone
ZVAD-fluoromethylketone
ZVAD-FMK
Molecular FormulaC22H30FN3O7
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16-,19-/m0/s1
InChIKeyMIFGOLAMNLSLGH-QOKNQOGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
Storage-20°C

Z-VAD-fmk CAS 187389-52-2: Pan-Caspase Inhibitor Baseline Specifications and Procurement-Relevant Characteristics


Z-VAD-fmk (CAS 187389-52-2; synonyms: Z-VAD(OMe)-FMK, Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor that binds covalently to the catalytic cysteine residue of caspase proteases, preventing apoptosis induction . It is O-methylated at the P1 aspartic acid position, which enhances membrane permeability and resistance to proteolytic degradation compared to non-methylated analogs [1]. The compound is supplied as a lyophilized powder with molecular weight 467.49 g/mol, DMSO solubility of 93-100 mg/mL, and recommended storage at -20°C for long-term stability .

Why Pan-Caspase Inhibitors Cannot Be Interchanged: Z-VAD-fmk's Distinct Profile Versus Q-VD-OPh, Ac-DEVD-CHO, and zDEVD-fmk


Pan-caspase inhibitors exhibit substantial differences in potency, target spectrum, cytotoxicity, and off-target liability that preclude simple substitution in experimental protocols. Z-VAD-fmk demonstrates intermediate cellular potency (cellular lamin cleavage IC50 = 44 µM) compared to Q-VD-OPh (IC50 = 0.94 µM), but offers broader historical validation and established in vivo dosing protocols across diverse disease models that newer inhibitors lack [1]. Critically, Z-VAD-fmk inhibits cathepsins and calpains at concentrations above 10-20 µM, introducing confounding off-target effects not observed with Q-VD-OPh [2]. Conversely, selective inhibitors such as Ac-DEVD-CHO fail to suppress apoptosis in systems where upstream caspases (e.g., caspase-1) drive cell death, while Z-VAD-fmk effectively inhibits all initiator and effector caspases [3]. These quantifiable differences mandate compound-specific selection criteria rather than class-level substitution.

Quantitative Differentiation Guide: Z-VAD-fmk Versus Q-VD-OPh, Ac-DEVD-CHO, and zDEVD-fmk


Cellular Potency Comparison: Z-VAD-fmk Versus Q-VD-OPh in Lamin Cleavage Assay

In a direct head-to-head comparison using a cellular lamin cleavage assay, Q-VD-OPh exhibited substantially greater potency than Z-VAD-fmk. The cellular IC50 for lamin cleavage inhibition was 0.94 µM for Q-VD-OPh compared to 44 µM for Z-VAD-fmk, representing a 47-fold difference in cellular potency [1].

Apoptosis Caspase inhibition Cell-based assays

Enzymatic Caspase-6 Inhibition: Z-VAD-fmk Versus Peptide Inhibitors

Z-VAD-fmk demonstrates substantially weaker enzymatic inhibition of caspase-6 compared to more selective peptide inhibitors. In a direct comparison, Z-VAD-fmk inhibited caspase-6 with an enzymatic IC50 of 2.11 µM, whereas Ac-VEID-CHO achieved an IC50 of 0.016 µM (132-fold more potent) and Q-VD-OPh achieved 0.156 µM (13.5-fold more potent) [1].

Caspase-6 Enzymatic assays Inhibitor selectivity

Pathway-Specific Efficacy: Z-VAD-fmk Versus Ac-DEVD-CHO in Caspase-1-Dependent Apoptosis

In a nitric oxide (NO)-induced thymocyte apoptosis model, Z-VAD-fmk effectively inhibited apoptosis in a dose-dependent manner, whereas the caspase-3 selective inhibitor Ac-DEVD-CHO had little effect even at concentrations up to 500 µM [1]. This demonstrates that Z-VAD-fmk's pan-caspase inhibitory profile captures caspase-1-dependent apoptosis that escapes selective caspase-3 inhibition.

Caspase-1 Thymocyte apoptosis Nitric oxide

In Vivo Functional Comparison: Z-VAD-fmk Versus Z-IETD-fmk and Z-LEHD-fmk in Myocardial Ischemia-Reperfusion

In an ex vivo rat heart ischemia-reperfusion model, Z-VAD-fmk (0.1 µM), Z-IETD-fmk (0.07 µM, caspase-8 selective), Z-LEHD-fmk (0.07 µM, caspase-9 selective), and Ac-DEVD-cmk (0.07 µM, caspase-3 selective) all significantly limited infarct size compared to control [1]. Z-VAD-fmk reduced infarct-risk ratio from 38.5% to 24.6%, demonstrating comparable efficacy to more selective inhibitors in this model system.

Myocardial infarction Ischemia-reperfusion Caspase inhibition

Cathepsin Off-Target Activity: Concentration-Dependent Cross-Reactivity of Z-VAD-fmk Versus Q-VD-OPh

Z-VAD-fmk inhibits lysosomal cathepsins (B, L, and S) at concentrations typically exceeding 50 µM, whereas Q-VD-OPh exhibits significantly lower cross-reactivity with these proteases [1]. At working concentrations of 10-20 µM, cathepsin inhibition by Z-VAD-fmk is minimal, but at higher concentrations commonly employed to overcome its lower cellular potency, off-target effects become experimentally relevant [2].

Off-target effects Cathepsin inhibition Experimental design

Solubility and Formulation: Z-VAD-fmk Compared to Structural Analogs

Z-VAD-fmk exhibits DMSO solubility of 93-100 mg/mL (approximately 200-220 mM) at 25°C, comparable to Q-VD-OPh solubility but substantially higher than non-methylated FMK analogs which typically show reduced solubility . The O-methyl ester modification on the P1 aspartic acid residue is directly responsible for this enhanced solubility profile [1].

Formulation Solubility In vivo dosing

Evidence-Based Application Scenarios for Z-VAD-fmk in Apoptosis Research and Preclinical Development


Biomanufacturing Optimization: Improving CHO Cell Batch Survivability

In CHO cell bioproduction systems where apoptosis limits batch yields, Z-VAD-fmk is uniquely validated among caspase inhibitors to significantly improve batch survivability. A comparative evaluation of apoptosis inhibitors (NAC, suramin, cyclosporin A, Ac-DEVD-CHO, z-VAD-fmk) demonstrated that only Z-VAD-fmk significantly enhanced CHO cell batch performance [1]. This application leverages Z-VAD-fmk's pan-caspase inhibitory profile to suppress multiple apoptotic pathways simultaneously, a property that selective inhibitors lack.

In Vivo Preclinical Studies: Cardiovascular and Hypertension Models with Established Dosing Protocols

Z-VAD-fmk has established in vivo efficacy in myocardial ischemia-reperfusion models at 0.1 µM ex vivo perfusion [1] and in spontaneously hypertensive rat (SHR) models using 1 mg/kg intraperitoneal dosing three times weekly [2]. Unlike Q-VD-OPh, which has limited published in vivo validation despite superior in vitro potency, Z-VAD-fmk offers extensive historical data across diverse disease models including myocardial infarction, spinal cord injury, and acute lung injury, reducing protocol development time for preclinical studies .

Apoptosis-Necroptosis Switch Studies: Investigating Alternative Cell Death Pathways

Z-VAD-fmk serves as a critical tool for studying the apoptosis-necroptosis switch mechanism. In RIPK1/RIPK3-expressing cell lines, Z-VAD-fmk inhibition of caspase-8 can trigger necroptosis when a death stimulus such as TNF-α is present, enabling researchers to dissect pathway crosstalk between caspase-dependent apoptosis and RIPK1/RIPK3/MLKL-mediated necroptosis [1]. Co-treatment with Necrostatin-1 (Nec-1) is recommended to confirm necroptosis induction and distinguish between apoptotic and necroptotic outcomes, a workflow that newer inhibitors have not been systematically validated for.

Caspase-1-Dependent Apoptosis Studies: Models Where Caspase-3 Inhibitors Fail

In experimental systems where caspase-1 drives apoptosis (e.g., nitric oxide-induced thymocyte death, inflammasome activation), Z-VAD-fmk provides effective inhibition whereas selective caspase-3 inhibitors such as Ac-DEVD-CHO show negligible protection even at 500 µM [1]. This makes Z-VAD-fmk the appropriate choice for studies involving innate immune signaling, bacterial toxin responses, or any context where upstream initiator caspases predominate over effector caspase-3 activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-VAD-fmk

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.